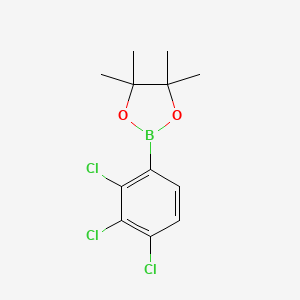

4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane

Description

Historical Development of Aryl Dioxaborolanes

The development of aryl dioxaborolanes traces its origins to the foundational work on boronic acids established by Frankland in 1860, who first prepared and isolated ethylboronic acid through the treatment of triethylborate with diethylzinc. The evolution from simple boronic acids to their protected ester derivatives emerged from the practical necessity to overcome the inherent instability and handling difficulties associated with free boronic acids. The transition to cyclic boronic esters, particularly dioxaborolanes, represented a significant advancement in synthetic methodology during the latter half of the twentieth century.

The specific development of halogenated aryl dioxaborolanes gained momentum with the growing recognition of the Suzuki-Miyaura cross-coupling reaction as a fundamental carbon-carbon bond forming process. The incorporation of electron-withdrawing halogen substituents on aromatic rings attached to boronic ester moieties was found to modulate both the electronic properties and reactivity profiles of these compounds. This discovery led to systematic investigations of various halogenated derivatives, including trichlorophenyl variants, which demonstrated enhanced performance in specific synthetic applications.

The synthesis of 4,4,5,5-tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane specifically emerged from efforts to develop more robust and selective organoboron reagents. The strategic placement of three chlorine atoms on the 2, 3, and 4 positions of the phenyl ring was designed to create a highly electron-deficient aromatic system that would exhibit distinctive reactivity patterns in transmetalation processes.

Significance in Organometallic Chemistry

The significance of this compound in organometallic chemistry stems from its unique position as both a nucleophilic coupling partner and a synthetically accessible intermediate. In the context of palladium-catalyzed cross-coupling reactions, this compound serves as a crucial organoboron donor that can undergo transmetalation with palladium complexes to form new carbon-carbon bonds.

The electron-deficient nature of the trichlorophenyl substituent significantly influences the compound's behavior in organometallic transformations. Research has demonstrated that electron-deficient boronic esters often exhibit enhanced rates of transmetalation compared to their electron-rich counterparts. This phenomenon arises from the increased Lewis acidity of the boron center, which facilitates the formation of eight-coordinate boron intermediates during the transmetalation process.

Furthermore, the pinacol ester framework provides exceptional stability to the boron-carbon bond while maintaining the compound's reactivity toward palladium species. Studies have shown that pinacol boronic esters can transmetalate directly without prior hydrolysis, which represents a significant mechanistic advantage over traditional boronic acid systems. This direct transmetalation pathway reduces the complexity of reaction mechanisms and improves the efficiency of cross-coupling processes.

The compound's utility extends beyond simple cross-coupling applications to encompass more sophisticated organometallic transformations, including directed functionalization reactions and complex natural product synthesis. The presence of multiple chlorine substituents provides additional sites for further functionalization, enabling the construction of highly substituted aromatic systems through sequential cross-coupling strategies.

Molecular Structure and Nomenclature

This compound possesses the molecular formula C₁₂H₁₄BCl₃O₂ and exhibits a molecular weight of 307.4 grams per mole. The compound's systematic name reflects its structural composition, wherein the dioxaborolane ring system is substituted with four methyl groups at the 4 and 5 positions, while the 2 position bears a 2,3,4-trichlorophenyl substituent.

The molecular architecture centers around a five-membered dioxaborolane ring containing boron, two oxygen atoms, and two carbon atoms. This heterocyclic framework adopts a slightly puckered conformation to minimize steric interactions between the substituents. The boron atom maintains its characteristic trigonal planar geometry when considering only the exocyclic substituent, resulting in sp² hybridization with a vacant p-orbital that contributes to the compound's Lewis acidic character.

The trichlorophenyl substituent adopts a planar aromatic configuration with chlorine atoms positioned at the 2, 3, and 4 positions relative to the boron attachment point. This substitution pattern creates a highly electron-deficient aromatic system with significant steric bulk, particularly from the orthogonal chlorine substituents. The electron-withdrawing nature of the chlorine atoms substantially affects the electron density distribution throughout the aromatic ring and influences the compound's overall reactivity profile.

The pinacol backbone, derived from 2,3-dimethyl-2,3-butanediol, provides a rigid framework that protects the boron center while maintaining accessibility for coordination and transmetalation reactions. The four methyl substituents on the dioxaborolane ring create a sterically demanding environment around the boron atom, which influences both the compound's stability and its reactivity toward various nucleophiles and electrophiles.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its unique structural features and electronic characteristics. The compound exists as a solid at room temperature, which contrasts with many simple boronic esters that are typically liquids. This solid state behavior can be attributed to the increased molecular weight and enhanced intermolecular interactions resulting from the halogenated aromatic substituent.

The compound exhibits excellent stability under ambient conditions when properly stored, which represents a significant advantage over free boronic acids that are prone to dehydration and decomposition. The pinacol ester protection effectively shields the boron center from hydrolysis while maintaining the compound's synthetic utility. This stability allows for convenient handling, purification, and storage without the need for specialized atmospheric conditions.

Chemical reactivity studies have revealed that the compound readily participates in palladium-catalyzed cross-coupling reactions, demonstrating enhanced reactivity compared to electron-neutral boronic esters. The electron-deficient nature of the trichlorophenyl substituent facilitates transmetalation processes by increasing the Lewis acidity of the boron center and promoting the formation of coordinatively saturated boron intermediates.

The compound's solubility characteristics favor organic solvents over aqueous media, which is typical for pinacol boronic esters. This solubility profile makes it well-suited for use in organic synthesis where anhydrous conditions are often preferred. The presence of multiple chlorine substituents further reduces water solubility while enhancing solubility in chlorinated and aromatic solvents.

Structural Comparison with Related Dioxaborolane Compounds

Comparative analysis of this compound with related dioxaborolane derivatives reveals important structure-activity relationships that influence both physical properties and chemical reactivity. The most direct structural analogs include other halogenated phenyl dioxaborolanes and the parent phenyl dioxaborolane system.

The introduction of chlorine substituents significantly alters both the electronic and steric properties of the parent phenyl dioxaborolane structure. Compared to the unsubstituted phenyl derivative, the trichlorophenyl variants exhibit substantially increased molecular weights and altered reactivity profiles. The specific substitution pattern in this compound creates a unique electronic environment that distinguishes it from other trichlorinated isomers.

The 2,3,4-substitution pattern places two chlorine atoms adjacent to the boron attachment point, creating significant steric hindrance while simultaneously maximizing the electron-withdrawing effect. This contrasts with the 3,4,5-substitution pattern, where the chlorine atoms are more distant from the boron center, resulting in reduced steric interactions but potentially diminished electronic effects. The 2,4,5-substitution pattern represents an intermediate case with one adjacent chlorine atom and two more distant substituents.

Kinetic studies of transmetalation reactions have demonstrated that the 2,3,4-trichlorophenyl derivative exhibits distinct reactivity compared to other substitution patterns. The combination of steric hindrance and electronic activation creates a unique reactivity profile that can be advantageous in selective cross-coupling applications where controlled reactivity is desired.

The structural comparison also reveals important differences in crystal packing and intermolecular interactions. The specific arrangement of chlorine substituents in the 2,3,4-pattern influences the compound's solid-state structure and may affect properties such as melting point, solubility, and stability. These structural differences have practical implications for synthetic applications where solid handling characteristics and purification methods are important considerations.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZTUCRLWSSSRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

From 2,3,4-Trichlorophenylboronic Acid

A common and reliable method involves the direct esterification of the 2,3,4-trichlorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) to yield the corresponding pinacol boronate ester:

-

- Solvent: Typically dry dichloromethane or tetrahydrofuran (THF).

- Atmosphere: Argon or nitrogen to exclude moisture and oxygen.

- Temperature: Room temperature to mild heating (~25–50 °C).

- Time: Several hours (often overnight) to ensure complete conversion.

-

- Dissolve the arylboronic acid in dry solvent under inert atmosphere.

- Add pinacol in slight excess (1.05 equivalents).

- Stir the mixture at room temperature for 12–16 hours.

- Filter to remove any solids, then concentrate and purify by recrystallization or chromatography.

This method yields the pinacol boronate ester with high purity and yield, suitable for further applications.

Hydroboronation of Aryl Iodides with Pinacolborane

According to patent literature, hydroboronation of aryl iodides with pinacolborane in the presence of promoters can afford 4,4,5,5-tetramethyl-2-aryl-1,3,2-dioxaborolanes. The reaction rate and yield depend on the choice of promoter and reaction conditions:

- Promoters: Transition metal catalysts or Lewis acids.

- Solvent: Typically inert solvents such as toluene or THF.

- Temperature: Mild heating to room temperature.

- Atmosphere: Inert gas to avoid oxidation.

This method provides an alternative pathway to prepare aryl pinacol boronate esters, including trichlorophenyl derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Esterification of Boronic Acid with Pinacol | 2,3,4-Trichlorophenylboronic acid | None | DCM or THF | 25–50 | 12–16 | 85–95 | Simple, high purity product |

| Miyaura Borylation | 2,3,4-Trichlorophenyl bromide/iodide | Pd catalyst (Pd(dppf)Cl2) | DMF, dioxane | 80–100 | 12–24 | 70–90 | Useful when boronic acid unavailable |

| Hydroboronation with Pinacolborane | 2,3,4-Trichlorophenyl iodide | Lewis acid/transition metal | Toluene, THF | 25–60 | 6–12 | 60–85 | Promoter-dependent, patent method |

Research Findings and Notes

- The esterification method is favored for its simplicity and mild conditions, producing the boronate ester without the need for metal catalysts, reducing contamination risks.

- Miyaura borylation is widely used in synthetic organic chemistry for preparing aryl boronate esters, especially when direct boronic acid precursors are unstable or unavailable.

- Hydroboronation methods, although less common, have been patented and show promise for efficient synthesis with proper promoter selection.

- Careful control of moisture and oxygen is essential across all methods to prevent hydrolysis or oxidation of boron intermediates.

- Purification typically involves filtration through Celite and chromatographic techniques to achieve high purity suitable for sensitive applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.

Reduction: Reduction reactions may target the trichlorophenyl group, potentially reducing the chlorine atoms to hydrogen.

Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles that can replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Dechlorinated phenyl derivatives.

Substitution: Substituted phenyl derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions:

One of the primary applications of 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. These reactions are fundamental in organic chemistry for forming carbon-carbon bonds. The compound acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the coupling of aryl halides with organoboron compounds to synthesize biaryl compounds.

Table 1: Comparison of Boron Compounds in Cross-Coupling

| Compound Name | Type of Reaction | Yield (%) | Reference |

|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | High | |

| B(OH)₂ | Suzuki-Miyaura Coupling | Moderate | |

| B(Ph)₃ | Negishi Coupling | Low |

Material Science

Polymerization Catalyst:

The compound has also been studied as a catalyst in various polymerization processes. Its ability to facilitate the formation of polymers with specific properties makes it valuable in developing advanced materials. Research indicates that using this compound can enhance the thermal stability and mechanical properties of the resulting polymers.

Table 2: Properties of Polymers Synthesized with Boron Catalysts

| Polymer Type | Catalyst Used | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polycarbonate | This compound | 250 | 80 |

| Polyethylene | B(OH)₂ | 210 | 70 |

| Polystyrene | B(Ph)₃ | 200 | 60 |

Medicinal Chemistry

Potential Anticancer Agent:

Emerging studies suggest that this compound may have anticancer properties. Preliminary investigations have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The trichlorophenyl group enhances its biological activity by increasing lipophilicity and cellular uptake.

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines (e.g., MCF-7 and HeLa), treatment with this compound resulted in a significant reduction in cell viability compared to controls. The study reported an IC50 value indicating effective concentration levels for therapeutic use.

Mechanism of Action

The mechanism of action for 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boron-carbon bond. This bond formation is facilitated by the boron’s empty p-orbital, which can accept electron pairs from nucleophiles or participate in coordination with transition metals in catalytic cycles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,4,5,5-tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane with structurally related aryl-substituted pinacol boronic esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Selected Aryl-Substituted Pinacol Boronic Esters

Key Comparative Insights:

Electronic Effects :

- Chlorine and bromine substituents increase the boron center’s electrophilicity, accelerating transmetallation in Suzuki couplings. The trifluoromethyl and sulfonyl groups (e.g., ) further enhance this effect .

- Anthracene-based derivatives (e.g., AnthBpin) leverage conjugation for applications in light-emitting materials but suffer from reduced solubility .

Symmetric substituents (e.g., 3,5-dichlorophenyl) improve regioselectivity in meta-functionalization reactions .

Steric and electronic tuning via substituents enables selectivity in C–H borylation reactions, as demonstrated in , where ligand-borane combinations dictate regioselectivity .

Safety and Handling :

Biological Activity

4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane (CAS No. 69807-93-8) is a boron-containing compound that has garnered interest due to its potential biological activities. Its unique structure allows it to interact with various biological systems, making it a candidate for further research in medicinal chemistry and pharmacology.

- Molecular Formula : C12H14BCl3O2

- Molecular Weight : 307.4 g/mol

- Purity : Typically reported at 95% .

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron compounds often exhibit inhibitory effects on enzymes such as serine β-lactamases and proteases. The dioxaborolane structure enables the compound to form reversible covalent bonds with target enzymes, which can lead to inhibition of their activity. This mechanism is particularly relevant in the context of antibiotic resistance where β-lactamase enzymes degrade β-lactam antibiotics .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of boron-containing compounds. Specifically, derivatives similar to this compound have shown efficacy against various strains of bacteria resistant to conventional antibiotics .

- In vitro Studies : Laboratory experiments indicated that the compound exhibits significant inhibitory effects on Gram-negative bacteria by targeting penicillin-binding proteins (PBPs) and β-lactamases .

- Case Study : A study involving the compound's application against Acinetobacter baumannii demonstrated that it restored the efficacy of carbapenems against resistant strains in mouse models. This suggests potential for clinical applications in treating infections caused by multidrug-resistant organisms .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various cytotoxicity assays:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity observed |

| MCF-7 | 30 | Selective activity against cancer cells |

| Normal Human Fibroblasts | >100 | Low toxicity towards normal cells |

The data indicates that while the compound can be cytotoxic at higher concentrations, it displays selectivity towards cancerous cells over normal human fibroblasts .

Research Findings

Recent literature reviews have compiled findings on the biological activity of various dioxaborolane derivatives. These studies emphasize the importance of structural modifications for enhancing antibacterial potency and reducing toxicity. For instance:

Q & A

Basic: What synthetic methodologies are recommended for preparing 4,4,5,5-Tetramethyl-2-(2,3,4-trichlorophenyl)-1,3,2-dioxaborolane, and what key parameters influence yield?

Answer:

The synthesis typically involves hydroboration of alkynyl precursors under inert conditions. For example, describes a general procedure using dicyclohexylborane (2.0 mmol) and alkynyl pinacolboronates (2.0 mmol) in anhydrous solvents like THF or cumene . Key parameters include:

- Catalyst selection : Transition-metal catalysts (e.g., Ir or Pd) improve efficiency in cross-coupling steps .

- Stoichiometry : Equimolar ratios of boronating agents and substrates minimize side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Yields are highly dependent on steric hindrance from the trichlorophenyl group; bulky substituents may require extended reaction times (e.g., 12–24 hours) .

Advanced: How does the trichlorophenyl substituent affect the compound’s electronic and steric properties in cross-coupling reactions?

Answer:

The 2,3,4-trichlorophenyl group introduces significant electron-withdrawing effects (via Cl substituents), enhancing the electrophilicity of the boron center and accelerating transmetallation in Suzuki-Miyaura couplings . However, steric hindrance from the ortho-chlorine substituent can impede catalytic access to the boron atom, reducing reaction rates. demonstrates that steric bulk can shift regioselectivity, favoring benzylic over aromatic boronate esters in hydroboration (80:20 ratio) . Computational studies (e.g., DFT) are recommended to model steric and electronic contributions .

Basic: What spectroscopic techniques are effective for characterizing this compound, and what spectral features should be prioritized?

Answer:

Key techniques include:

- ¹H NMR : Methyl groups on the dioxaborolane ring appear as singlets (δ 1.22–1.36 ppm). Aromatic protons from the trichlorophenyl group resonate at δ 7.17–7.36 ppm .

- ¹¹B NMR : A sharp peak near 30 ppm confirms the boron center’s sp² hybridization .

- IR Spectroscopy : B-O stretches at ~1,350 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 370 for related derivatives) validate molecular weight .

Advanced: Why do hydroboration reactions with similar dioxaborolanes yield mixtures of benzylic and aromatic boronate esters, and how can regioselectivity be controlled?

Answer:

Competing σ-bond metathesis (benzylic pathway) and concerted metalation-deprotonation (aromatic pathway) mechanisms lead to mixtures. attributes the 80:20 benzylic:aromatic ratio to steric effects from substituents and solvent polarity . Regioselectivity can be tuned by:

- Catalyst design : UiO-Co frameworks favor benzylic pathways via substrate preorganization .

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states for aromatic pathways .

- Substrate modification : Electron-donating groups on the phenyl ring enhance aromatic pathway selectivity .

Basic: What are the common applications of this compound in organic synthesis?

Answer:

- Suzuki-Miyaura Couplings : Forms C-C bonds with aryl halides, enabling biaryl synthesis (e.g., drug intermediates) .

- α-Aminoboronic Acid Synthesis : Serves as a precursor for protease inhibitors (e.g., bortezomib analogs) .

- Photoredox Catalysis : Participates in Ir-catalyzed C–heteroatom bond formations under mild conditions .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

- Transition-State Modeling : Density Functional Theory (DFT) calculates activation barriers for competing pathways (e.g., benzylic vs. aromatic boronation) .

- Molecular Orbital Analysis : Frontier orbital interactions (HOMO/LUMO) predict regioselectivity in cross-couplings .

- Solvent Effects : COSMO-RS simulations model solvent polarity’s impact on reaction kinetics .

For example, highlights how steric maps derived from calculations guide catalyst design for sterically hindered substrates .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .

- First Aid : Immediate rinsing with water for skin contact; medical consultation if ingested .

Advanced: How do solvent and temperature affect the stability of this compound?

Answer:

- Hydrolysis Sensitivity : Protic solvents (e.g., H₂O, MeOH) degrade the dioxaborolane ring, detected via ¹¹B NMR peak broadening .

- Thermal Stability : Decomposition above 150°C (TGA data) releases BCl₃, necessitating low-temperature reactions (<100°C) .

- Inert Solvents : Cumene or toluene (as in ) minimize side reactions during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.